N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
N-(3-Methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This bicyclic structure is fused with a triazole ring at positions 4 and 3 of the pyridazine moiety. Key structural attributes include:
- Thioether linkage: The sulfur atom at position 3 bridges the triazolo-pyridazine core to the acetamide group, which may influence stability and pharmacokinetic properties.
- 3-Methoxybenzyl acetamide side chain: The methoxy group on the benzyl ring provides moderate electron-donating character, balancing the electronic profile of the molecule.
This compound is of interest in medicinal chemistry due to the triazolo-pyridazine scaffold’s prevalence in kinase inhibitors and anticancer agents.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4S/c1-31-17-7-2-4-14(10-17)12-22-20(28)13-32-21-24-23-19-9-8-18(25-26(19)21)15-5-3-6-16(11-15)27(29)30/h2-11H,12-13H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQCUOZNGVRFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The initial step involves the synthesis of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using a mixture of concentrated nitric and sulfuric acids.
Thioether Formation: The thioether linkage is formed by reacting the triazolopyridazine derivative with a suitable thiol compound under basic conditions.
Attachment of the Methoxybenzyl Group: The final step involves the alkylation of the intermediate compound with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Oxidized Products: Formed through the oxidation of the methoxy group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Core Structure Variations
The triazolo-pyridazine core is structurally distinct from related heterocycles, such as triazino-indoles or triazolo-pyrazines. Key differences include:
Impact: The pyridazine core in the target compound offers a balance of rigidity and solubility compared to bulkier triazino-indoles. Pyrazine-based analogs (e.g., ) may exhibit altered binding due to nitrogen positioning.
Substituent Analysis
Substituents critically influence electronic properties and bioactivity. A comparison of key analogs is provided below:
Key Observations :
- Nitro vs.
- Methoxy vs. Ethoxy (CAS 891117-12-7) : The 3-methoxybenzyl group in the target compound may offer better metabolic stability than the ethoxy group in CAS 891117-12-7 due to reduced steric hindrance .
- Brominated Analogs (Compounds 25, 27 ): Bromine substituents in triazino-indole derivatives (e.g., 25, 27) improve lipophilicity but may reduce solubility compared to the nitro group in the target compound.
Thioether Linkage and Acetamide Modifications
The thioether (-S-) linkage and acetamide side chain are conserved in many analogs. Notable variations include:
- Thioether Stability : highlights the role of thioamides in heterocyclization, suggesting that the thioether in the target compound may enhance synthetic versatility .
- Acetamide Diversity: The 3-methoxybenzyl group distinguishes the target compound from derivatives like CAS 891117-12-7 (4-ethoxyphenyl) and Compound 23 (cyanomethylphenyl), which prioritize polar or electron-deficient side chains .
Biological Activity
N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, identified by its CAS number 894058-64-1, is a novel compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity, particularly focusing on its antimicrobial properties.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 450.5 g/mol. Its structure includes a triazole-pyridazine moiety that is often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 894058-64-1 |
| Molecular Formula | |
| Molecular Weight | 450.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions that create the desired triazole and pyridazine frameworks. The synthetic pathway may include the formation of thioacetamide derivatives and subsequent modifications to introduce the methoxybenzyl group.
Antimicrobial Properties
Research indicates that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial activity. A study highlighted the activity of similar compounds against various bacterial strains, suggesting that this compound may also possess similar properties.
Case Studies:
- Antitubercular Activity : In a related study on substituted benzamide derivatives, compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. Although specific data for our compound is lacking, the structural similarity suggests potential efficacy against tuberculosis .
- In Vitro Studies : Another study evaluated various triazole derivatives for their antimicrobial activity against Candida albicans, with MIC values significantly lower than those of standard treatments. This indicates that modifications to the triazole structure can enhance antifungal properties .
Cytotoxicity
Preliminary evaluations of related compounds have shown low cytotoxicity in human cell lines (e.g., HEK-293 cells), indicating that these compounds may be safe for further development . The cytotoxicity profile of this compound remains to be fully characterized.
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific biological targets in microbial cells. Molecular docking studies on similar triazole derivatives have shown favorable interactions with active sites of enzymes critical for microbial survival.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
Q. Which characterization techniques are essential for confirming structure and purity?
Q. How can researchers resolve contradictory biological activity data across assay systems?
Contradictions may arise from assay-specific conditions (e.g., cell permeability vs. target binding). Methodological recommendations:
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability assays (e.g., MTT) .
- Solubility testing : Use dynamic light scattering (DLS) to assess aggregation in buffer systems, which may artifactually reduce activity .
- Metabolic stability : Evaluate liver microsome stability to rule out rapid degradation in cell-based models .
Example workflow:
- Validate target engagement via SPR (surface plasmon resonance) .
- Cross-check with cell-free luciferase reporter assays .
- Adjust formulation (e.g., DMSO concentration ≤0.1%) to minimize solvent interference .
Q. What computational methods are recommended to study target interactions?
- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding pockets). Focus on hydrogen bonding with the nitrophenyl group and hydrophobic interactions with the methoxybenzyl moiety .
- Molecular dynamics (MD) : Simulate binding stability (20 ns trajectories) in GROMACS to assess conformational flexibility .
- QM/MM : Combine quantum mechanics (e.g., DFT) and molecular mechanics to study electronic effects of the nitro group on binding affinity .
Validation : Correlate docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values from enzyme assays .
Q. How to design derivatives for enhanced activity using structure-activity relationship (SAR) studies?
Focus on modifying:
- Nitrophenyl group : Replace with electron-withdrawing groups (e.g., cyano) to improve target affinity .
- Methoxybenzyl moiety : Introduce halogens (e.g., Cl) to enhance lipophilicity and blood-brain barrier penetration .
- Thioacetamide linker : Replace sulfur with sulfone to evaluate metabolic stability .
Synthetic workflow :
- Synthesize derivatives via Suzuki-Miyaura coupling for aryl substitutions .
- Test in vitro activity against a panel of cancer cell lines (e.g., HeLa, MCF-7) .
- Prioritize candidates with >10-fold selectivity over normal cells (e.g., HEK293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
